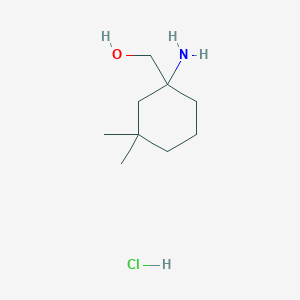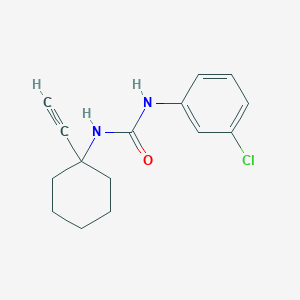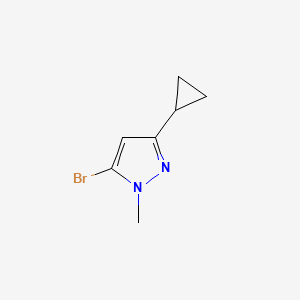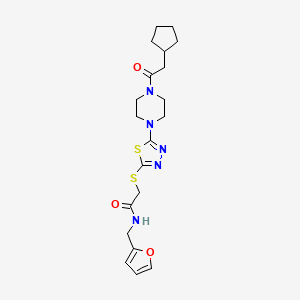![molecular formula C14H10ClFO3 B2808000 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde CAS No. 303986-89-2](/img/structure/B2808000.png)
3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde, commonly known as CFDHA, is a synthetic compound used in scientific research. CFDHA is a member of the benzaldehyde family and is used in a variety of experiments due to its unique properties.
Scientific Research Applications
Pharmacological Applications
The compound is a part of the diazine alkaloid scaffold, which is a central building block for a wide range of pharmacological applications . Diazines are reported to exhibit various activities such as antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Herbicidal Activity
A novel N-aroyl diketone derivative of the compound was designed via fragment analysis and coupling strategy that led to a highly potent and bio-selective herbicide . The herbicidal activity was tested against the gramineous weed Echinochloa crus-galli and broadleaf Abutilon juncea .
Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
The compound inhibits HPPD, an important target enzyme for the development of green herbicides . HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate acid to homogentisic acid (HGA), which plays a key role in the tyrosine degradation pathway .
Role in Photosynthesis
HGA can be catalyzed into plastoquinone and tocopheryl in plants . Plastoquinone is an essential synthetic precursor for carotenoid which quenches sunlight-dependent singlet oxygen against degrading photosynthetic pigments . Tocopheryl manifests a primary antioxidant effect in metabolism and firms the functions and structure of photosystem II .
Synthesis of Other Compounds
The compound is used in the synthesis of other compounds. For example, it is used in the synthesis of 3-(2-chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole .
Material Science Applications
The compound is used in material science research . However, the specific applications in this field are not detailed in the available resources.
properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c15-11-2-1-3-12(16)9(11)6-10-13(18)5-4-8(7-17)14(10)19/h1-5,7,18-19H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIAXILQCXHSCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=C(C=CC(=C2O)C=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-1-[(2S,4R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B2807923.png)
![2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2807924.png)

![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B2807927.png)




![2,4-Dimethyl-6-[(1-phenylmethanesulfonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2807935.png)

![4-Benzyl-1-{imidazo[1,2-b]pyridazine-6-carbonyl}piperidine](/img/structure/B2807940.png)